Sesquicillin A

描述

半醌霉素A 是一种属于真菌代谢产物类别的杀虫抗生素。它最初是从真菌白曲霉属FKI-1778菌株的培养液中分离出来的。 这种化合物以其吡喃二萜骨架而闻名,并表现出多种生物活性,包括对卤虫 (卤虫) 和 Jurkat 细胞生长具有抑制作用 .

准备方法

合成路线和反应条件: 半醌霉素A 通常通过在营养培养基中培养真菌白曲霉属FKI-1778菌株获得。 发酵过程包括在受控条件下培养真菌,然后使用各种色谱技术提取和纯化化合物 .

工业生产方法: 半醌霉素A 的工业生产涉及白曲霉属菌株的大规模发酵。该过程包括优化生长条件以最大限度地提高产量,然后使用先进的色谱方法进行提取和纯化。 使用生物反应器和受控发酵参数确保一致的生产质量 .

化学反应分析

反应类型: 半醌霉素A 会经历几种类型的化学反应,包括:

还原: 此反应涉及去除氧原子或添加氢原子,导致形成还原衍生物。

取代: 此反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和有机金属化合物。

主要形成的产物: 从这些反应中形成的主要产物包括半醌霉素A 的各种氧化、还原和取代衍生物,每种都表现出独特的生物活性 .

科学研究应用

Insecticidal Applications

Insecticidal Properties : Sesquicillin A has been identified as an effective insecticidal agent. It shows moderate inhibitory activity against the growth of brine shrimp (Artemia salina), which is often used as a model organism for assessing toxicity in aquatic environments. The minimum inhibitory concentration (MIC) for this compound against A. salina is reported to be 6.25 μg/ml , indicating significant potency compared to other compounds in its class .

Experimental Procedures : The compound was isolated from soil samples collected from Amamiooshima Island, Japan, and its insecticidal properties were evaluated through bioassays that measured growth inhibition in A. salina and Jurkat cells (a human T-cell leukemia line). The results showed that this compound not only inhibits insect growth but also has cytotoxic effects on certain human cell lines, with an IC50 value of 34 μg/ml against Jurkat cells .

Antimicrobial Applications

Broad Spectrum Activity : Beyond insecticidal properties, this compound exhibits antimicrobial activity against various microorganisms. Its effectiveness as an antibiotic is attributed to its ability to inhibit glucocorticoid-mediated signal transduction pathways, which are crucial for immune response modulation .

Case Studies : Research indicates that this compound can serve as a potential therapeutic agent in treating infections caused by resistant bacterial strains. Further studies are ongoing to elucidate the mechanisms through which this compound exerts its antimicrobial effects, particularly in relation to its structural characteristics that allow interaction with microbial cell membranes .

Biochemical Research

Signal Transduction Inhibition : this compound has been studied for its role as an inhibitor of glucocorticoid signaling pathways. This property positions it as a candidate for further research into treatments for conditions where glucocorticoid signaling is dysregulated, such as autoimmune diseases and certain cancers .

Research Findings : Initial findings suggest that this compound may interact with specific cellular pathways involved in immune response modulation, warranting further investigation into its therapeutic potential and safety profile .

Comparative Analysis of Related Compounds

To better understand this compound's unique properties, the following table compares it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Diterpenoid | Insecticidal, Antimicrobial | Moderate inhibitory effect on A. salina |

| Nalanthalide | Diterpenoid | Antimicrobial | Strong antifungal properties |

| Candelalides A-C | Diterpenoid | Antimicrobial, Cytotoxic | Variability in bioactivity due to structure |

| DL-Sesquicillin | Diterpenoid | Glucocorticoid antagonist | Related but distinct activity profile |

This compound stands out due to its specific insecticidal properties and broader range of biological activities compared to these similar compounds.

作用机制

半醌霉素A 通过抑制特定的分子靶标和途径来发挥其作用。已显示它会诱导细胞周期在 G1 期停滞并抑制癌细胞的增殖。 该化合物与糖皮质激素介导的信号转导途径相互作用,导致抑制细胞生长并诱导凋亡 .

类似化合物:

半醌霉素B 到 E: 这些化合物具有相似的吡喃二萜骨架,并表现出杀虫和细胞毒活性。

半醌霉素F: 一种新发现的具有类似生物活性的次级代谢产物.

半醌霉素A 的独特性: 半醌霉素A 的独特性在于其对糖皮质激素介导的信号转导的特定抑制作用,以及其诱导癌细胞 G1 期停滞的能力。 其独特的化学结构和生物活性使其成为科学研究和潜在治疗应用的宝贵化合物 .

相似化合物的比较

Sesquicillin B to E: These compounds share a similar pyrano-diterpene skeleton and exhibit insecticidal and cytotoxic activities.

Sesquicillin F: A newly discovered meroterpenoid with similar biological activities.

Uniqueness of Sesquicillin A: this compound is unique due to its specific inhibitory effects on glucocorticoid-mediated signal transduction and its ability to induce G1 phase arrest in cancer cells. Its distinct chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications .

生物活性

Sesquicillin A is a natural product belonging to the class of sesquicillins, which are known for their diverse biological activities, particularly in the fields of insecticidal and cytotoxic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Overview of this compound

This compound was isolated from the culture broth of Albophoma sp. FKI-1778, alongside other sesquicillins (B-E). All sesquicillins share a common pyrano-diterpene skeleton, which is crucial for their biological activities. The compound exhibits notable insecticidal properties and cytotoxic effects against various cell lines.

1. Insecticidal Activity

This compound demonstrates significant insecticidal activity, particularly against Artemia salina (brine shrimp). The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Compound | MIC (μg/ml) |

|---|---|

| This compound | 6.25 |

| Sesquicillin C | 100 |

| Sesquicillin E | 100 |

These results suggest that this compound is the most effective among its counterparts in inhibiting the growth of A. salina .

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using Jurkat cells, a human T lymphocyte cell line. The half-maximal inhibitory concentration (IC50) values for sesquicillins are as follows:

| Compound | IC50 (μg/ml) |

|---|---|

| This compound | 34.0 |

| Sesquicillin C | 38.3 |

| Sesquicillin B | Weak activity |

| Sesquicillin D | Weak activity |

| Sesquicillin E | Weak activity |

The data indicates that while this compound and C exhibit moderate cytotoxicity, the other sesquicillins show weak activity .

This compound acts as an inhibitor of glucocorticoid-mediated signal transduction. This mechanism is particularly relevant in contexts where glucocorticoids play a role in inflammation and immune response modulation. Research has shown that sesquicillins can interfere with glucocorticoid receptor signaling pathways, potentially leading to therapeutic applications in inflammatory diseases .

Study on Insecticidal Properties

A study conducted by Uchida et al. (2005) focused on the insecticidal properties of various sesquicillins, including A. The findings reinforced the compound's efficacy against A. salina, supporting its potential use as a natural insecticide .

Cytotoxicity Assessment

In another study, researchers assessed the cytotoxicity of sesquicillins on Jurkat cells and found that this compound's IC50 value indicated its effectiveness as a cytotoxic agent compared to other compounds within the same group . This highlights its potential for further development in cancer therapeutics.

属性

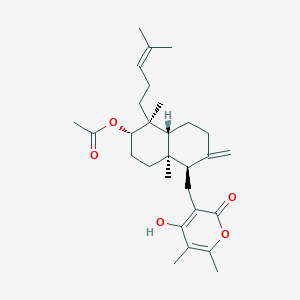

IUPAC Name |

[(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWDMXUDDAXMF-JJPZVYOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。